molecular formula C6H7BClNO2 B594455 2-Chloro-6-methylpyridine-4-boronic acid CAS No. 1320397-15-6

2-Chloro-6-methylpyridine-4-boronic acid

Cat. No. B594455
CAS RN: 1320397-15-6
M. Wt: 171.387
InChI Key: OUDHMBLTDQMBOV-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridine-4-boronic acid, also known as CMPAB, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine and is used as a reagent in organic synthesis. CMPAB can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls. CMPAB can also be used in other reactions, such as Buchwald-Hartwig amination, Sonogashira couplings, and Stille couplings.

Scientific Research Applications

Catalytic Protodeboronation

2-Chloro-6-methylpyridine-4-boronic acid: is used in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in facilitating the protodeboronation step is pivotal for the synthesis of complex molecules.

Suzuki-Miyaura Coupling

This boronic acid derivative is a key reagent in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds . This reaction is instrumental in the pharmaceutical industry for the construction of various drug molecules.

Synthesis of Alkyl Boronic Esters

The compound serves as a building block for the synthesis of alkyl boronic esters, which are important intermediates in organic chemistry. These esters are used for further chemical transformations, including homologations and conjunctive cross-couplings .

Radical-Polar Crossover Reactions

2-Chloro-6-methylpyridine-4-boronic acid: is involved in radical-polar crossover reactions. These reactions are significant for the creation of complex molecules, especially in the development of new materials and catalysts .

Inhibitors for Encephalitic Alphaviruses

This chemical is utilized as a reagent in the preparation of dihydro-phenylquinazlinone derivatives, which act as inhibitors against encephalitic alphaviruses. These inhibitors are crucial in the treatment of viral infections, showcasing the compound’s potential in medicinal chemistry .

Synthesis of Et Canthinone-3-carboxylates

It is also a reactant for the synthesis of Et canthinone-3-carboxylates via a palladium-catalyzed Suzuki-Miyaura coupling followed by a copper-catalyzed amidation reaction. This pathway is significant for the synthesis of complex organic compounds .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-methylpyridine-4-boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 2-Chloro-6-methylpyridine-4-boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Chloro-6-methylpyridine-4-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .

Result of Action

The molecular and cellular effects of 2-Chloro-6-methylpyridine-4-boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to the compound’s wide application in organic synthesis .

properties

IUPAC Name

(2-chloro-6-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDHMBLTDQMBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678219
Record name (2-Chloro-6-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1320397-15-6
Record name (2-Chloro-6-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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